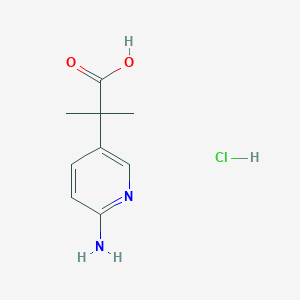

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride” is a complex organic compound. Based on its name, it likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride” were not found, there are general methods for synthesizing similar compounds. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Aplicaciones Científicas De Investigación

Unnatural Amino Acid Derivatives and Their Complexes

The modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine led to the development of novel unnatural amino acids like 3-(4-([2,2′:6′,2″-terpyridin]-4′-yl)phenyl)-2-aminopropanoic acid. These derivatives have been used to synthesize mononuclear heteroleptic ruthenium complexes. These complexes were thoroughly characterized and their photophysical properties studied, indicating potential applications in materials science and catalysis (Ypsilantis et al., 2023).

Photodimerization Studies

Research on the ultraviolet irradiation of 2-aminopyridines has demonstrated the formation of photodimers, offering insights into the unique chemical and physical properties of these dimers. Such studies contribute to the understanding of photoreactive compounds, which can be crucial in developing new photodynamic therapies and materials (Taylor & Kan, 1963).

Conversion to Cyclic Stabilized Forms

The conversion of 3-amino-3-vinylpropanoic acid to cyclic stabilized forms such as 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride showcases the ability to stabilize labile α-aminoaldehydes. This process has implications for synthetic chemistry, providing stable intermediates for further chemical transformations (Cheung & Shoolingin‐Jordan, 1997).

Anticancer Agent Synthesis

The modification of 2-aminopyridines has been explored in the synthesis of potential anticancer agents, including Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines. Such compounds have been evaluated for their effects on cell proliferation and survival in cancer models, highlighting the role of 2-aminopyridines in medicinal chemistry (Temple et al., 1983).

Propiedades

IUPAC Name |

2-(6-aminopyridin-3-yl)-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-9(2,8(12)13)6-3-4-7(10)11-5-6;/h3-5H,1-2H3,(H2,10,11)(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZNCYMCMYJANF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Acetyl-8-[(4-fluorophenyl)methoxy]-1,2-dihydroquinolin-2-one](/img/structure/B1375303.png)

![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)

![2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene](/img/structure/B1375326.png)